N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide
CAS No.: 652139-70-3
Cat. No.: VC16814101
Molecular Formula: C13H21N3O2
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652139-70-3 |
|---|---|
| Molecular Formula | C13H21N3O2 |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C13H21N3O2/c1-15(2)8-9-16(13(17)10-18-3)12-6-4-11(14)5-7-12/h4-7H,8-10,14H2,1-3H3 |
| Standard InChI Key | DBKRBMZKBZYJRA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCN(C1=CC=C(C=C1)N)C(=O)COC |
Introduction
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide is a synthetic organic compound with a molecular formula of C13H21N3O2 and a molecular weight of 251.325 g/mol . This compound is characterized by its unique structure, which includes an amine group, a methoxy group, and a dimethylaminoethyl side chain. It is notable for its potential applications in medicinal chemistry, particularly in cancer research and antiviral studies.
Synthesis Methods
Several synthesis methods can be employed to create N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide. Common approaches include:
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N-Arylation: Involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.
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Nucleophilic Substitution: Typically used to introduce the methoxy group.
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Amination Reactions: Used to incorporate the dimethylaminoethyl side chain.
These methods highlight the versatility and efficiency of synthesizing this compound in laboratory settings.
Biological Activity and Applications
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide exhibits significant biological activity, particularly in the context of cancer research and antiviral studies. Preliminary studies suggest it may modulate cellular pathways related to apoptosis and cell proliferation.
| Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| Cancer Research | Modulation of Apoptosis | Anticancer Agents |
| Antiviral Studies | Inhibition of Viral Replication | Antiviral Therapies |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Aminophenyl)-N-[2-(morpholino)ethyl]-2-methoxyacetamide | Morpholino group instead of dimethylamino | Different pharmacokinetics due to ring structure |
| N-(4-Hydroxyphenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide | Hydroxy group instead of amino | Different biological activities due to hydroxylation |
| N-(3-Nitrophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide | Nitro group substitution | Increased electron-withdrawing effects could alter activity |
These comparisons highlight how variations in functional groups can significantly influence the biological activity and therapeutic potential of similar compounds.
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